molecular formula C10H13NO2 B6144153 4-[ethyl(methyl)amino]benzoic acid CAS No. 861601-84-5

4-[ethyl(methyl)amino]benzoic acid

Cat. No. B6144153
CAS RN: 861601-84-5
M. Wt: 179.22 g/mol
InChI Key: BXQXGBKJFNZYCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, “4-aminobenzoic acid” is prepared mainly by two routes: reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid . A specific synthesis route for “4-[ethyl(methyl)amino]benzoic acid” was not found in the search results.


Molecular Structure Analysis

The molecular structure of “4-(methylamino)benzoic acid” consists of a benzene ring substituted with a methylamino group and a carboxyl group . The exact molecular structure of “4-[ethyl(methyl)amino]benzoic acid” was not found in the search results.

Scientific Research Applications

Supramolecular Chemistry

Studies on derivatives of benzoic acid, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have demonstrated their role in forming hydrogen-bonded supramolecular structures. These compounds are linked through hydrogen bonds into chains and frameworks, showing potential in the design of new materials with specific molecular architectures (Portilla et al., 2007).

Synthetic Chemistry

In the realm of synthetic chemistry, derivatives of benzoic acid have been synthesized for various applications. For example, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate in pharmaceuticals, showcases the compound's role in drug synthesis with a focus on antipsychotics (Yang Guo-jun, 2010).

Material Science

The doping of polyaniline with benzoic acid and its derivatives represents a significant application in material science. This process enhances the conductivity of polyaniline, a conductive polymer, which is crucial for the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-[ethyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQXGBKJFNZYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(methyl)amino]benzoic acid

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